molecular formula C9H7BrN2O2 B1383199 methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1352394-92-3

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B1383199
M. Wt: 255.07 g/mol
InChI Key: ZBVFJIIREJEXNT-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is involved in the synthesis of a variety of compounds. A noteworthy example is its use in creating pyrrolopyridine analogs, where it acts as a key component in the synthesis process. These analogs have shown antibacterial activity in vitro (Toja et al., 1986).
  • Another application includes its role in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, achieved using sodium borohydride reduction as a key step (Nechayev et al., 2013).
  • Functionalization studies have been conducted on 1H-pyrrolo[2,3-b]pyridine to develop new compounds aimed at agrochemical and functional material applications. This includes introducing amino groups and creating podant-type compounds, demonstrating the versatility of the chemical structure (Minakata et al., 1992).

Applications in Medicinal Chemistry

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives have been synthesized for potential applications in medicinal chemistry. For instance, novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibitory activity on tumor cell lines, indicating their potential in cancer therapy (Queiroz et al., 2011).
  • Additionally, nortopsentin analogues, synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, showed promising results in diffuse malignant peritoneal mesothelioma experimental models. These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptosis in tumor cells (Carbone et al., 2013).

Safety And Hazards

While specific safety and hazards information for “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is not available, similar compounds like 6-Bromo-1H-pyrrolo[3,2-b]pyridine have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFJIIREJEXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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